N-(4-Ethylphenyl)maleimide

Übersicht

Beschreibung

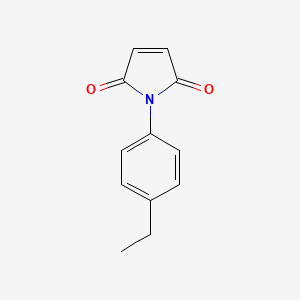

N-(4-Ethylphenyl)maleimide: is an organic compound with the molecular formula C₁₂H₁₁NO₂ . It is a derivative of maleimide, where the nitrogen atom is substituted with a 4-ethylphenyl group. This compound is known for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)maleimide typically involves the reaction of maleic anhydride with 4-ethylaniline. The process can be summarized in the following steps:

Formation of Maleamic Acid: Maleic anhydride reacts with 4-ethylaniline to form N-(4-ethylphenyl)maleamic acid.

Cyclization: The maleamic acid undergoes cyclization to form this compound. This step often requires the use of dehydrating agents such as acetic anhydride or phosphorus oxychloride.

The reaction conditions usually involve heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of maleimides, including this compound, often employs a catalytic process. A notable method involves the use of a reusable catalyst composed of supported orthophosphoric acid and its amine salt mixture. This method enhances productivity and yield while minimizing corrosion issues .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethylphenyl)maleimide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the maleimide ring.

Cycloaddition Reactions: It can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce various substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Diels-Alder Reaction: Typically involves dienes like 2,5-dimethylfuran under mild heating conditions.

Cross-Coupling: Palladium catalysts and aryl halides are used under inert atmosphere conditions.

Major Products

The major products formed from these reactions include substituted maleimides, cyclohexene derivatives, and various aryl-substituted maleimides.

Wissenschaftliche Forschungsanwendungen

Bioconjugation Chemistry

NEPM is particularly useful in bioconjugation due to its ability to selectively react with thiol groups present in cysteine residues of proteins. This selectivity allows researchers to form stable covalent bonds, facilitating the attachment of various probes or labels to biomolecules.

Case Studies:

- Protein Labeling: NEPM has been used in studies to label proteins for tracking and imaging purposes. The stable thioether bonds formed during the conjugation process enable long-term stability of the labeled proteins in biological systems.

- Therapeutic Development: The compound's reactivity allows for the modification of therapeutic agents, enhancing their efficacy and specificity.

Drug Delivery Systems

The maleimide functionality of NEPM is exploited in advanced drug delivery systems, particularly in the development of pH-sensitive liposomes. These liposomes can be modified to release drugs in response to specific environmental triggers.

Research Findings:

- A study demonstrated that maleimide-modified liposomes could effectively deliver therapeutic agents in vitro and in vivo, showcasing their potential for targeted drug delivery applications .

- The ability of NEPM to form stable conjugates with thiols enhances the stability and bioavailability of drugs encapsulated within these liposomes.

Enzyme Inhibition

NEPM has shown promise as a selective inhibitor of enzymes such as monoglyceride lipase (MGL). Its structure-activity relationship studies indicate that compounds bearing ethyl groups exhibit significant inhibitory effects on MGL, which is crucial for regulating endocannabinoid levels.

Inhibition Studies:

- Research indicates that NEPM derivatives can inhibit MGL with varying degrees of potency, making them potential candidates for therapeutic applications in pain management and inflammation .

- The IC50 values for NEPM derivatives have been reported in micromolar ranges, demonstrating their effectiveness as enzyme inhibitors.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Methylphenyl)maleimide | Methyl group instead of ethyl | Enhanced solubility; similar applications |

| N-(4-Hydroxyphenyl)maleimide | Hydroxy group addition | Increased hydrophilicity; useful in aqueous environments |

| N-(p-Methoxyphenyl)maleimide | Methoxy group addition | Different electronic properties affecting reactivity |

| N-[β-(4-Diazophenyl)ethyl]maleimide | Diazophenyl moiety | Functions as a heterobifunctional crosslinker |

Wirkmechanismus

The mechanism of action of N-(4-Ethylphenyl)maleimide involves its ability to react with nucleophiles, particularly thiol groups in proteins. This reaction forms stable thioether linkages, which can modify the structure and function of proteins. The compound’s ability to participate in cycloaddition and cross-coupling reactions also contributes to its versatility in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Phenylmaleimide

- N-(4-Chlorophenyl)maleimide

- N-(4-Bromophenyl)maleimide

- N-(4-Methoxyphenyl)maleimide

Uniqueness

N-(4-Ethylphenyl)maleimide is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and its interactions with other molecules, making it suitable for specific applications where other maleimide derivatives may not be as effective .

Biologische Aktivität

N-(4-Ethylphenyl)maleimide is a compound belonging to the maleimide family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound (CHNO, CID 522624) features a maleimide ring substituted with a 4-ethylphenyl group. The synthesis typically involves the reaction of maleic anhydride with 4-ethylaniline, following standard procedures for maleimide derivatives. The resulting compound is characterized by its electrophilic properties, making it suitable for various biochemical applications.

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of monoglyceride lipase (MGL), an enzyme involved in the metabolism of endocannabinoids. Research indicates that this compound exhibits selective inhibition of MGL, with an IC value in the micromolar range. This selectivity is crucial for developing therapeutic agents targeting pain and inflammation without affecting other lipid metabolic pathways .

2. Anticancer Properties

This compound has shown promise in anticancer research. It has been linked to the modulation of apoptosis in cancer cells, potentially through pathways involving thiol groups and reactive oxygen species (ROS). The compound's ability to induce oxidative stress in tumor cells has been explored as a mechanism for its anticancer effects .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Case Study 1: MGL Inhibition

A study focused on the structure-activity relationship of N-substituted maleimides revealed that this compound significantly inhibits MGL activity. The researchers conducted in vitro assays using human recombinant MGL, confirming that the compound's inhibition was irreversible and highly selective compared to fatty acid amide hydrolase (FAAH) .

Case Study 2: Anticancer Mechanism

In another investigation, this compound was tested on various cancer cell lines. The results indicated that treatment led to increased apoptosis rates, which were attributed to enhanced ROS production and subsequent activation of apoptotic pathways. This study suggests that the compound could be further investigated as a potential chemotherapeutic agent .

Data Summary

| Activity | IC50 Value | Target | Notes |

|---|---|---|---|

| MGL Inhibition | Micromolar | Monoglyceride Lipase | Selective inhibition observed |

| Anticancer Activity | N/A | Various Cancer Cell Lines | Induces apoptosis via ROS |

| Antimicrobial Activity | N/A | Various Bacterial Strains | Effective against multiple pathogens |

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHFKZQDVQILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335015 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76620-00-3 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of N-(alkyl-substituted phenyl)maleimides, specifically N-(4-Ethylphenyl)maleimide, influence their copolymerization behavior with isobutene?

A1: The research [] demonstrates that the alkyl substituents on the phenyl ring of N-(alkyl-substituted phenyl)maleimides significantly impact their alternating tendency during copolymerization with isobutene. this compound, compared to N-(2,6-diethylphenyl)maleimide, exhibits a lower tendency for alternating copolymerization. This suggests that the steric hindrance imposed by the ethyl group at the 4-position of the phenyl ring in this compound hinders the approach and reaction with the propagating isobutene radical, thus reducing the alternating tendency. The study further elucidates that this difference in reactivity can be attributed to the varying rate constants for homo-propagation and cross-propagation reactions, influenced by the steric factors imposed by the alkyl substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.